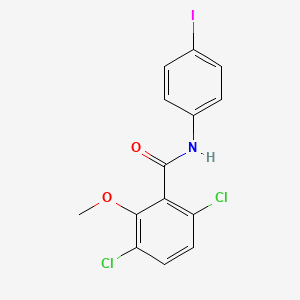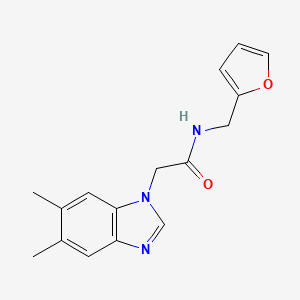
1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-(phenylsulfonyl)piperazine, commonly known as pFPP, is an organic compound that has been used in scientific research for its potential therapeutic effects. The compound belongs to the class of piperazine derivatives and has been found to have significant biological activity.
Mechanism of Action
The mechanism of action of pFPP involves the inhibition of serotonin reuptake and activation of 5-HT1A receptors. The compound binds to the serotonin transporter, preventing the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the extracellular concentration of serotonin, which can alleviate symptoms of depression and anxiety. Additionally, pFPP binds to 5-HT1A receptors, which are involved in the regulation of mood, anxiety, and stress.
Biochemical and Physiological Effects:
The biochemical and physiological effects of pFPP are mediated through its interaction with the serotonin system. The compound has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain, which can improve mood and cognitive function. Additionally, pFPP has been found to reduce oxidative stress and inflammation in the brain, which could be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using pFPP in lab experiments is its high potency and selectivity for serotonin receptors. The compound has been shown to have a low affinity for other receptors, which reduces the risk of off-target effects. Additionally, pFPP has good solubility in water, which makes it easy to administer in animal studies. However, one limitation of using pFPP is its relatively short half-life, which requires frequent dosing in animal studies.
Future Directions
There are several future directions for the study of pFPP. One area of interest is the potential use of the compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The antioxidant and anti-inflammatory properties of pFPP could be useful in reducing the progression of these diseases. Additionally, further research is needed to understand the long-term effects of pFPP on the brain and its potential for addiction and abuse. Finally, the development of more potent and selective pFPP analogs could lead to the discovery of new therapeutic agents for the treatment of mood and anxiety disorders.
Conclusion:
In conclusion, pFPP is an organic compound that has been extensively studied for its potential therapeutic effects on various diseases. The compound acts as an SSRI and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of depression, anxiety, and schizophrenia. Additionally, pFPP has antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases. While there are some limitations to using pFPP in lab experiments, the compound has several advantages, including its high potency and selectivity for serotonin receptors. Further research is needed to fully understand the potential of pFPP as a therapeutic agent.
Synthesis Methods
The synthesis of pFPP involves the reaction of 4-fluoroaniline with 4-(phenylsulfonyl)piperazine in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of pFPP. The yield of the synthesis method is relatively high, and the purity of the compound can be achieved through recrystallization.
Scientific Research Applications
PFPP has been extensively studied for its potential therapeutic effects on various diseases such as depression, anxiety, and schizophrenia. The compound has been found to act as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders. Additionally, pFPP has been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(4-fluorophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O2S/c17-14-6-8-15(9-7-14)18-10-12-19(13-11-18)22(20,21)16-4-2-1-3-5-16/h1-9H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPHOHQHMIAHZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-(phenylsulfonyl)piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-(2-fluoro-5-methylphenyl)benzamide](/img/structure/B5732529.png)

![N-methyl-N-[4-(4-morpholinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5732541.png)

![N-[2-chloro-4-(2,5-dioxo-1-pyrrolidinyl)phenyl]-2-furamide](/img/structure/B5732554.png)



![2-({[(3-nitrophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5732598.png)


![methyl 4-{[(4-methylphenyl)acetyl]amino}benzoate](/img/structure/B5732617.png)